1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE
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Overview
Description
1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with an azetidine ring, making it a subject of study for its potential biological and chemical properties.
Mechanism of Action
Target of Action
The compound “1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE” primarily targets the cholinesterase enzyme . Cholinesterase is a key enzyme involved in the regulation of the neurotransmitter acetylcholine, which plays a crucial role in memory and cognition. Inhibition of this enzyme is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
The compound interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can help to mitigate the cognitive decline associated with Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase . By inhibiting cholinesterase, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This can enhance neuronal communication and potentially improve cognitive function in Alzheimer’s disease .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of cholinesterase, leading to increased levels of acetylcholine . At the cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind with cholinesterase enzymes, inhibiting their activity Additionally, this compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions highlight the compound’s potential in modulating inflammatory responses.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound impacts gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of cholinesterase and lipoxygenase enzymes, inhibiting their catalytic activity . This inhibition leads to a decrease in the breakdown of acetylcholine and the production of inflammatory mediators, respectively. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, including changes in gene expression and enzyme activity .
Preparation Methods
The synthesis of 1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with acetyl chloride to form an intermediate, which is then reacted with azetidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and bases such as lithium hydride to facilitate the reactions .
Chemical Reactions Analysis
1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE can be compared with other compounds that feature similar structural motifs:
1,4-Benzodioxane derivatives: These compounds share the benzodioxane ring and are known for their biological activities, including antibacterial and anticancer properties.
Azetidine derivatives: Compounds containing the azetidine ring are studied for their potential as enzyme inhibitors and therapeutic agents.
Sulfonamides: These compounds, which include a sulfonamide group, are widely used as antibacterial agents and enzyme inhibitors.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)16-7-10(8-16)14(18)15-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJPLAZHJLHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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